2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid is a chemical compound belonging to the family of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. The structural formula indicates that it combines a benzoic acid moiety with a substituted oxadiazole ring, which is known for its diverse pharmacological properties.
The compound can be classified under the category of oxadiazole derivatives, which are known for their antibacterial, antifungal, and antitumor activities. Research has shown that various oxadiazole derivatives can act as effective agents against multiple pathogens and have potential therapeutic applications in treating various diseases . The synthesis and characterization of such compounds have been extensively documented in scientific literature, emphasizing their importance in drug development.
The synthesis of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid typically involves several steps:
These synthetic routes are characterized by their efficiency and ability to produce high yields of the target compound while maintaining purity, which is crucial for subsequent biological evaluations.
The molecular structure of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid can be represented as follows:
The structure consists of a benzoic acid group linked to a 1,2,4-oxadiazole ring that is further substituted with an isopropyl group at position three. This arrangement contributes to its unique chemical properties and biological activity.
The chemical reactivity of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid can be explored through various reactions:
These reactions are fundamental in modifying the compound for enhanced biological activity or specificity toward certain targets.
The mechanism of action for compounds like 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid generally involves interaction with specific biological targets such as enzymes or receptors. Research indicates that oxadiazole derivatives may inhibit certain enzymes involved in pathogen survival or proliferation:
The precise mechanism often requires further investigation through biochemical assays and structural analysis.
The physical properties of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid include:
Chemical properties include:
These properties are crucial for determining the compound's suitability for various applications in research and industry.
The applications of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid extend into several scientific fields:
Research continues to explore its full potential across these domains, highlighting its versatility as a chemical compound.
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century [1] [4]. Initial interest surged in the 1960s with the discovery of its photochemical rearrangements and the launch of Oxolamine—the first 1,2,4-oxadiazole-based drug approved as a cough suppressant [1] [4]. This breakthrough demonstrated the scaffold’s biological relevance, paving the way for derivatives like the vasodilator Butalamine, the anxiolytic Fasiplon, and the antiviral Pleconaril [1] [6]. A significant milestone occurred in 2011 with the isolation of Phidianidine A and B—the first naturally occurring 1,2,4-oxadiazoles—from the sea slug Phidiana militaris. These compounds exhibited cytotoxic activity and selective agonism against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor CXCR4, highlighting the scaffold’s potential in oncology and immunology [1] [7].
The period from 2000–2020 witnessed exponential growth in 1,2,4-oxadiazole research, driven by advances in synthetic methodologies and mechanistic studies. Publications focusing on medicinal applications doubled, reflecting intensified efforts to exploit this heterocycle for antimicrobial, anticancer, and neuroprotective agents [1] [6]. This resurgence is attributed to the ring’s synthetic versatility, metabolic stability, and adaptability in structure-activity relationship (SAR) optimizations.
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound/Event | Therapeutic Significance | Reference |
---|---|---|---|
1884 | First synthesis by Tiemann & Krüger | Foundation of heterocyclic chemistry | [1] |
1960s | Oxolamine | First commercial drug (cough suppressant) | [1] |
2011 | Phidianidine A & B | Natural products with cytotoxic activity | [1] |
2013 | LpxC inhibitors (e.g., 9c, 9d) | Antibiotic potentiation in P. aeruginosa | [9] |
2020s | Noncompetitive HKT inhibitors | Novel larvicides targeting Aedes aegypti | [8] |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent limitations of these groups. Unlike esters and amides, which are prone to enzymatic hydrolysis, the 1,2,4-oxadiazole ring exhibits exceptional stability under physiological conditions, including resistance to acidic and enzymatic degradation [1] [6]. This stability arises from its aromatic electron-deficient structure, which reduces susceptibility to nucleophilic attack [4] [6]. Additionally, the ring’s planar geometry and dipole moment (~3.5 D) facilitate optimal orientation for hydrogen bonding with biological targets. Nitrogen atoms at positions 1 and 4 act as hydrogen-bond acceptors, while the C5 substituent projects into hydrophobic pockets, enhancing target affinity [1] [9].
The bioisosteric utility of 1,2,4-oxadiazoles is exemplified in drug design:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Conventional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Impact on Drug Design |
---|---|---|---|
Hydrolytic Stability | Low (pH/enzyme-sensitive) | High (resists acids/enzymes) | Enhanced oral bioavailability |
Hydrogen Bonding | 1–2 acceptor sites | 2 acceptor sites (N1, N4) | Improved target affinity |
Dipole Moment | ~1.5–1.8 D | ~3.5 D | Stronger electrostatic interactions |
Synthetic Flexibility | Limited functionalization | High (C3/C5 substituents modifiable) | Streamlined SAR optimization |
Hybridizing 1,2,4-oxadiazoles with benzoic acid creates multifunctional pharmacophores with synergistic bioactivities. The benzoic acid moiety introduces a carboxylate group that enhances solubility and provides an anchor for ionic or hydrogen-bond interactions with biological targets [2] [9]. In compounds like 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid (US7419991B2), the carboxylic acid group forms salt bridges with basic residues in enzymes or receptors, augmenting binding affinity and selectivity [2]. This hybridization strategy is pivotal in designing inhibitors for metalloenzymes, where the carboxylate coordinates with active-site metal ions (e.g., Zn²⁺ in LpxC or HKT) [8] [9].
The spatial arrangement conferred by the meta- or para-substituted benzoic acid linker also optimizes molecular rigidity, reducing entropic penalties during binding. For instance, in 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid, the ortho-positioned carboxylic acid restricts rotation, pre-organizing the molecule for target engagement [2] [10]. This geometry is critical for antimicrobial and anticancer applications, where rigid structures improve membrane penetration and target specificity. Additionally, the benzoic acid group serves as a synthetic handle for prodrug derivatization (e.g., methyl esters), enhancing cell permeability while retaining hydrolytic activation in vivo [9] [10].
Table 3: Key Physicochemical Properties of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic Acid
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₂N₂O₃ | Defines elemental composition |
Molecular Weight | 232.24 g/mol | Impacts pharmacokinetics |
Hydrogen Bond Donors | 1 (COOH) | Facilitates target binding |
Hydrogen Bond Acceptors | 5 (N,O atoms) | Enhances solubility & binding |
LogP (Predicted) | ~2.1 | Balances lipophilicity/hydrophilicity |
Rotatable Bonds | 3 | Influences conformational flexibility |
Synthetic routes to such hybrids typically involve:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3